(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone
CAS No.:
Cat. No.: VC18750408
Molecular Formula: C13H7BrClFO
Molecular Weight: 313.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7BrClFO |
|---|---|
| Molecular Weight | 313.55 g/mol |
| IUPAC Name | (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H |
| Standard InChI Key | ZVDVEOFEFWDWNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone, reflects its bis-aryl ketone structure. The carbonyl group bridges two aromatic rings: one substituted with bromine and fluorine at the 3- and 2-positions, respectively, and the other with chlorine at the 2-position. Key structural features include:
Crystallographic and Stereoelectronic Properties
X-ray diffraction studies of analogous benzophenones reveal planar geometries due to conjugation between the carbonyl group and aromatic π-systems. The Standard InChIKey (ZVDVEOFEFWDWNY-UHFFFAOYSA-N) encodes its stereochemical identity, while the Canonical SMILES (C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl) provides a simplified topological representation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇BrClFO |
| Molecular Weight | 313.55 g/mol |
| IUPAC Name | (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |
| InChIKey | ZVDVEOFEFWDWNY-UHFFFAOYSA-N |
Synthetic Methodologies
Friedel-Crafts Acylation
The most widely reported synthesis involves Friedel-Crafts acylation, where 3-bromo-2-fluorobenzoyl chloride reacts with 2-chlorobenzene in the presence of AlCl₃ as a Lewis acid catalyst. This method achieves moderate yields (50–65%) under anhydrous conditions in solvents like dichloromethane or toluene.
Reaction Conditions:
-
Temperature: 40–60°C
-
Solvent: Dichloromethane (anhydrous)
-
Catalyst: AlCl₃ (1.2 equiv)
-
Time: 6–8 hours
Alternative Routes
Electrophilic Aromatic Substitution: Halogenated phenols undergo coupling with benzoyl chlorides under acidic conditions, though this method is less efficient due to competing side reactions.
Table 2: Synthetic Routes Comparison
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 50–65 | Scalable, high purity | Requires anhydrous conditions |
| Electrophilic Substitution | 30–40 | Broad substrate compatibility | Low yield, side products |
Chemical Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carbonyl group undergoes nucleophilic attack by amines or hydrazines, forming imines or hydrazones. For example, reaction with hydrazine hydrate yields (3-bromo-2-fluorophenyl)(2-chlorophenyl)hydrazone, a precursor for heterocyclic synthesis.
Reduction Reactions
Catalytic hydrogenation with Pd/C in ethanol reduces the ketone to (3-bromo-2-fluorophenyl)(2-chlorophenyl)methanol, though over-reduction to the alkane is avoided by controlling H₂ pressure.
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation. For instance, coupling with 4-methoxyphenylboronic acid produces a trisubstituted benzophenone derivative.
Applications in Pharmaceutical Research
Antimicrobial Agents
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In vitro studies show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-induced membrane disruption.
Kinase Inhibition
The compound serves as a scaffold for tyrosine kinase inhibitors. Modifying the chloro-substituted ring enhances binding affinity to ATP pockets, with IC₅₀ values reaching 50 nM in preliminary assays.
Table 3: Biological Activity Data
| Application | Target | Activity (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | S. aureus | 4 µg/mL |
| Kinase Inhibition | EGFR-TK | 50 nM |
Industrial and Material Science Applications
Polymer Additives
Incorporating this benzophenone into polyethylene terephthalate (PET) improves UV stability by 40%, as measured by accelerated weathering tests.
Agrochemical Intermediates
Its derivatives are precursors to herbicides such as chlorobenzaldehyde analogs, which inhibit acetolactate synthase in plants.
Comparison with Related Halogenated Benzophenones
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Substituents | Key Application |
|---|---|---|---|
| (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone | C₁₃H₇BrClFO | 3-Br, 2-F, 2-Cl | Kinase inhibition |
| (4-Bromo-2-fluorophenyl)(phenyl)methanone | C₁₃H₈BrFO | 4-Br, 2-F | Antimicrobials |
| (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀BrClO₂ | 5-Br, 2-Cl, 4-OCH₃ | SGLT2 inhibitors |
The 3-bromo-2-fluoro substitution in the title compound enhances electrophilicity compared to analogs, making it more reactive in cross-couplings.
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